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Compound of Interest

Compound Name: 4-Butyl-2-iodoaniline
CAS No.: 952054-06-7
Cat. No.: B3000037
Get Quote
. J

Executive Summary & Physicochemical Context

Compound Identity: 4-Butyl-2-iodoaniline (CAS: 952054-06-7) Chemical Structure: Aniline
core with a lipophilic n-butyl chain at the para position and an iodine atom at the ortho position.

This molecule exhibits a "push-pull” solubility behavior. The amino group (-NHz) confers polarity
and hydrogen-bond donating capability, while the iodine atom and butyl chain significantly
increase lipophilicity. With a calculated LogP of ~3.6, the compound is predominantly lipophilic,
dictating high solubility in non-polar and polar aprotic solvents, and negligible solubility in
aqueous media.

Key Physicochemical Parameters (Predicted/Analog-
Based)
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Parameter Value | Description Impact on Solubility
Moderate molecular size
Molecular Weight 275.13 g/mol facilitates dissolution in most
organic solvents.
Critical: Indicates poor water
LogP (Octanol/Water) ~3.6 (Lipophilic) solubility; high affinity for DCM,
Toluene, and Ethers.
] ) Allows solubility in alcohols
H-Bond Donors 1 (Primary Amine) ) )
(MeOH, EtOH) via H-bonding.
n-Butyl chains often lower
Physical State Low-melting solid or oil* melting points compared to

tert-butyl analogs (mp ~63°C).

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with 4-butyl-2-iodoaniline.

This classification is derived from Hansen Solubility Parameters (HSP) and structural analog

behavior (e.g., 2-iodoaniline, 4-butylaniline).

Class A: High Solubility (Good Solvents)

Used for: Reaction media, preparing stock solutions, and chromatography loads.
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Solvent Solubility Rating

Mechanistic Rationale

Dichloromethane (DCM) Excellent (>100 mg/mL)

Dipole-dipole interactions
match the polarizable iodine;
low polarity index suits the

butyl chain.

Tetrahydrofuran (THF) Excellent (>100 mg/mL)

Ether oxygen accepts H-bonds
from the aniline -NHz; lipophilic
backbone dissolves the butyl

group.

Ethyl Acetate Very Good

Standard organic solvent;
effective for extraction and

chromatography.

Toluene Good

Pi-pi stacking with the benzene
ring; Van der Waals forces with
the butyl chain. Ideal for cross-

coupling reactions.

DMSO / DMF Excellent

High dielectric constants
solubilize the polar amine
head; organic nature

accommodates the tail.

Class B: Moderate/Temperature-Dependent

(Recrystallization Candidates)

Used for: Purification via crystallization.
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Solvent Solubility Rating

Mechanistic Rationale

Ethanol / Methanol Moderate (Temp. Sensitive)

Soluble at reflux; reduced
solubility at 0°C. The alkyl
chain disrupts the solvent's H-
bond network, aiding

precipitation upon cooling.

Acetonitrile Moderate

Good solubility at high temps;
often acts as a poor solvent at
low temps for lipophilic

anilines.

Hexanes / Heptane Low to Moderate

Soluble hot; likely insoluble
cold. The polar amine group
resists dissolution in cold
alkanes, making this an
excellent recrystallization

solvent.

Class C: Poor Solubility (Anti-Solvents)

Used for: Crashing out products, washing filter cakes.

Solvent Solubility Rating Mechanistic Rationale
High hydrophobic effect driven
Water Insoluble (<0.1 mg/mL) by the butyl chain and iodine
atom.
Protonation of -NH2 to -NHs™*
Acidic Water (pH < 2) Soluble (as Salt) renders the molecule water-

soluble. Reversible with base.

Experimental Protocols

Protocol A: Visual Equilibrium Solub

ility Determination
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Since specific literature values are rare for this intermediate, use this self-validating protocol to
determine exact solubility in your specific solvent.

Preparation: Weigh 50 mg of 4-butyl-2-iodoaniline into a clear HPLC vial.

« Titration: Add the solvent of interest in 100 pL increments at room temperature (25°C).
o Agitation: Vortex for 30 seconds after each addition.

e Observation:

o Clear Solution: Soluble. Calculate

o Turbid/Solid Remains: Continue adding solvent up to 1 mL.

o Heating (Optional): If insoluble at 1 mL, heat to solvent boiling point to assess
recrystallization potential.

Protocol B: Purification via Recrystallization

Recommended System: Ethanol/Water or Hexanes.

Workflow Diagram (Graphviz):
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Crude 4-butyl-2-iodoaniline

Dissolve in MINIMUM hot Ethanol (60-70°C)

:

Hot Filtration (Remove insoluble particulates)

l

Slow Cool to Room Temp (25°C)

y

Ice Bath (0-4°C) for 30 mins

Crystals Formed?

Add dropwise H20 (Anti-solvent)

MR (SR until turbid, then reheat/cool

Wash with Cold 10% EtOH/Water

l

Vacuum Dry

Click to download full resolution via product page
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Caption: Decision-tree workflow for recrystallizing 4-butyl-2-iodoaniline using a solvent/anti-
solvent system.

Application in Synthesis (Reaction Solvents)

4-Butyl-2-iodoaniline is a premium scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura,
Buchwald-Hartwig). The iodine atom is highly reactive (labile) toward Palladium oxidative
addition.

. Recommended Solvent .
Reaction Type Rationale
System

Biphasic system allows use of
inorganic bases (K2COs3). The
) ] aniline stays in Toluene; base
Suzuki Coupling Toluene / Water (4:1) ]
stays in water. Phase transfer
catalyst (TBAB) may be

needed.

High boiling points allow
) ) thermal activation. Dioxane
Buchwald-Hartwig 1,4-Dioxane or Toluene ) o
coordinates Pd, stabilizing the

catalyst species.

High polarity stabilizes the
Heck Reaction DMF or DMAc cationic Pd intermediates often

formed in the Heck cycle.

Safety & Handling (Haloanilines)

 Toxicity: Like most haloanilines, this compound is likely toxic if swallowed, inhaled, or
absorbed through skin. It may induce methemoglobinemia (oxidation of hemoglobin).

» Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines oxidize (darken)
upon air exposure; lodine-carbon bonds can be light-sensitive.

» Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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